PF-3758309

Catalog No.
S548496
CAS No.
898044-15-0
M.F
C25H30N8OS
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-3758309

CAS Number

898044-15-0

Product Name

PF-3758309

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide

Molecular Formula

C25H30N8OS

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1

InChI Key

AYCPARAPKDAOEN-LJQANCHMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-03758309; PF03758309; PF 03758309; PF-3758309; PF-3758309; PF3758309; PF 3758309.

Canonical SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Isomeric SMILES

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2

The exact mass of the compound N-((1S)-2-(Dimethylamino)-1-phenylethyl)-6,6-dimethyl-3-((2-methylthieno(3,2-d)pyrimidin-4-yl)amino)-4,6-dihydropyrrolo(3,4-C)pyrazole-5(1H)-carboxamide is 490.22633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of organic heterobicyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-3758309 (CAS: 898044-15-0) is a potent, ATP-competitive pyrrolopyrazole-based pan-PAK (p21-activated kinase) inhibitor, distinguished by its exceptionally high affinity for the Group II member PAK4 (Kd = 2.7 nM, IC50 = 1.3 nM)[1]. In procurement and material selection contexts, it serves as a critical benchmark compound for in vitro kinase profiling, cellular motility assays, and preclinical oncology screening. Unlike highly selective Group I inhibitors or allosteric modulators, PF-3758309 provides broad-spectrum PAK suppression with a unique structural fit for the PAK4 ATP-binding pocket, making it an indispensable tool for researchers establishing baseline Group II kinase dependencies in complex cellular models[1].

Generic substitution of PF-3758309 fails primarily due to the strict structural requirements of the PAK4 ATP-binding domain and the compound's distinct off-target metabolic profile. Substituting this molecule with Group I-specific PAK inhibitors, such as FRAX597 or the allosteric inhibitor IPA-3, results in a complete loss of Group II (PAK4-6) target engagement, rendering them useless for PAK4-dependent pathway analysis [1]. Furthermore, attempting to use newer dual-inhibitors like KPT-9274 introduces profound variables in NAD+/NADP+ metabolism due to potent NAMPT inhibition, which complicates assay interpretation [2]. Consequently, for reproducible combinatorial screening and precise isolation of PAK4-driven apoptotic mechanisms, procuring the exact PF-3758309 structure is mandatory.

Target Selectivity for Group II PAKs vs Group I Benchmarks

In comparative kinase profiling, PF-3758309 demonstrates profound selectivity for Group II PAKs compared to standard Group I inhibitors. While PF-3758309 binds PAK4 with sub-nanomolar affinity (Kd = 2.7 nM), the widely procured Group I inhibitor FRAX597 exhibits 0% inhibition of PAK4 even at concentrations of 100 nM [1]. This complete divergence in target engagement underscores why these compounds cannot be used interchangeably in biochemical assays.

Evidence DimensionPAK4 Binding Affinity (Kd) and Inhibition
Target Compound DataPF-3758309 (Kd = 2.7 nM for PAK4)
Comparator Or BaselineFRAX597 (0% inhibition of PAK4 at 100 nM)
Quantified DifferenceComplete target divergence (sub-nanomolar affinity vs. zero measurable inhibition at 100 nM)
ConditionsIn vitro kinase profiling and cellular autophosphorylation assays

When procuring reagents to isolate Group II (PAK4) signaling, buyers cannot substitute with Group I inhibitors like FRAX597, which are biochemically inactive against this target.

Formulation Compatibility in Combinatorial CDK4/6 Screening

PF-3758309 exhibits unique formulation and assay compatibility when combined with CDK4/6 inhibitors like Ribociclib. In H322 lung cancer models, the combination of PF-3758309 and Ribociclib triggers synergistic apoptosis. In contrast, substituting PF-3758309 with Group I inhibitors (FRAX597 or FRAX486) alongside Ribociclib completely fails to induce apoptosis, resulting only in G1/G0 cell cycle arrest and autophagy [1].

Evidence DimensionApoptotic synergy in combination with Ribociclib
Target Compound DataPF-3758309 + Ribociclib induces robust synergistic apoptosis
Comparator Or BaselineFRAX597 or FRAX486 + Ribociclib (Fails to induce apoptosis; causes G1/G0 arrest only)
Quantified DifferenceQualitative shift from cytostatic (arrest) to cytotoxic (apoptosis) synergy
ConditionsH322 lung cancer cell line viability and flow cytometry assays

Procurement of PF-3758309 is essential for combinatorial CDK4/6 inhibitor screening workflows, as Group I-specific substitutes fail to trigger the required apoptotic synergy.

Metabolic Assay Interference and NAMPT Cross-Reactivity

When selecting inhibitors for cellular assays, buyers must account for off-target metabolic modulation. PF-3758309 significantly inhibits Nicotinamide Phosphoribosyltransferase (NAMPT), reducing its enzymatic activity to 15.8% of the control baseline in cell-free assays [1]. Conversely, the Group I inhibitor IPA-3 lacks this NAMPT inhibitory effect. This dual PAK4/NAMPT modulation by PF-3758309 directly impacts NAD+/NADP+ ratios, requiring specific assay calibration that generic substitutes do not necessitate.

Evidence DimensionInhibition of NAMPT enzymatic activity
Target Compound DataPF-3758309 reduces NAMPT activity to 15.8% of control
Comparator Or BaselineIPA-3 (Group I inhibitor) shows no significant NAMPT inhibition
Quantified Difference84.2% reduction in NAMPT activity specific to the PAK4 inhibitor
ConditionsCell-free recombinant NAMPT colorimetric assay

Buyers conducting metabolic or NAD+/NADP+ pathway assays must specifically account for PF-3758309's dual NAMPT/PAK4 inhibitory profile, which generic Group I inhibitors lack.

Combinatorial Assay Reproducibility with Allosteric Inhibitors

In complex tumor models where compensatory kinase signaling confounds monotherapy data, PF-3758309 demonstrates high assay reproducibility when multiplexed with allosteric inhibitors. In SW620 and Colo 205 colon carcinoma cell lines, combining the ATP-competitive PF-3758309 (2 μM) with the allosteric Group I inhibitor IPA-3 (4 μM) yields a Combination Index (CI) of < 0.5, indicating strong synergism[1]. Using PF-3758309 alone requires significantly higher doses and fails to achieve the same magnitude of apoptotic induction.

Evidence DimensionCombination Index (CI) for cell growth inhibition
Target Compound DataPF-3758309 + IPA-3 (CI < 0.5, indicating strong synergism)
Comparator Or BaselinePF-3758309 monotherapy (Requires higher doses, induces only modest LC3-II accumulation)
Quantified Difference>50% enhancement in growth inhibition and apoptosis via synergistic dosing (4 μM IPA-3 + 2 μM PF-3758309)
ConditionsSW620 and Colo 205 colon carcinoma cell lines (48 h treatment)

For laboratories standardizing synergistic cancer models, procuring both the ATP-competitive PF-3758309 and the allosteric IPA-3 is necessary to reproducibly bypass compensatory kinase signaling.

Benchmark Control in Group II Kinase Assays

Due to its sub-nanomolar affinity for PAK4 and lack of overlap with Group I inhibitors like FRAX597, PF-3758309 is the optimal positive control for isolating Group II PAK-dependent mechanisms in biochemical and cellular profiling [1].

Combinatorial CDK4/6 Inhibitor Screening

PF-3758309 is specifically required for combination assays involving Ribociclib or other CDK4/6 inhibitors, as it uniquely drives synergistic apoptosis in lung cancer models—an effect that cannot be replicated by substituting with FRAX486 or FRAX597[2].

Dual Metabolic and Kinase Pathway Modeling

Because PF-3758309 heavily suppresses NAMPT activity (reducing it to 15.8% of baseline), it is an essential procurement choice for laboratories modeling the intersection of PAK4 signaling and NAD+/NADP+ metabolic depletion in triple-negative breast cancer [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

490.22632878 Da

Monoisotopic Mass

490.22632878 Da

Heavy Atom Count

35

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PK459EA5I2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

898044-15-0

Wikipedia

PF-3758309

Dates

Last modified: 08-15-2023
1: Briz V, Baudry M. Estrogen Regulates Protein Synthesis and Actin Polymerization in Hippocampal Neurons through Different Molecular Mechanisms. Front Endocrinol (Lausanne). 2014 Feb 25;5:22. doi: 10.3389/fendo.2014.00022. eCollection 2014. PubMed PMID: 24611062; PubMed Central PMCID: PMC3933789.
2: Fu X, Feng J, Zeng D, Ding Y, Yu C, Yang B. PAK4 confers cisplatin resistance in gastric cancer cells via PI3K/Akt- and MEK/Erk-dependent pathways. Biosci Rep. 2014 Jan 29. [Epub ahead of print] PubMed PMID: 24471762; PubMed Central PMCID: PMC3941610.
3: Ryu BJ, Lee H, Kim SH, Heo JN, Choi SW, Yeon JT, Lee J, Lee J, Cho JY, Kim SH, Lee SY. PF-3758309, p21-activated kinase 4 inhibitor, suppresses migration and invasion of A549 human lung cancer cells via regulation of CREB, NF-κB, and β-catenin signalings. Mol Cell Biochem. 2014 Apr;389(1-2):69-77. doi: 10.1007/s11010-013-1928-8. Epub 2013 Dec 24. PubMed PMID: 24366569.
4: Gao J, Ha BH, Lou HJ, Morse EM, Zhang R, Calderwood DA, Turk BE, Boggon TJ. Substrate and inhibitor specificity of the type II p21-activated kinase, PAK6. PLoS One. 2013 Oct 28;8(10):e77818. doi: 10.1371/journal.pone.0077818. eCollection 2013. PubMed PMID: 24204982; PubMed Central PMCID: PMC3810134.
5: Itakura A, Aslan JE, Kusanto BT, Phillips KG, Porter JE, Newton PK, Nan X, Insall RH, Chernoff J, McCarty OJ. p21-Activated kinase (PAK) regulates cytoskeletal reorganization and directional migration in human neutrophils. PLoS One. 2013 Sep 3;8(9):e73063. doi: 10.1371/journal.pone.0073063. eCollection 2013. PubMed PMID: 24019894; PubMed Central PMCID: PMC3760889.
6: Arias-Romero LE, Villamar-Cruz O, Huang M, Hoeflich KP, Chernoff J. Pak1 kinase links ErbB2 to β-catenin in transformation of breast epithelial cells. Cancer Res. 2013 Jun 15;73(12):3671-82. doi: 10.1158/0008-5472.CAN-12-4453. Epub 2013 Apr 10. PubMed PMID: 23576562; PubMed Central PMCID: PMC3687032.
7: Pitts TM, Kulikowski GN, Tan AC, Murray BW, Arcaroli JJ, Tentler JJ, Spreafico A, Selby HM, Kachaeva MI, McPhillips KL, Britt BC, Bradshaw-Pierce EL, Messersmith WA, Varella-Garcia M, Eckhardt SG. Association of the epithelial-to-mesenchymal transition phenotype with responsiveness to the p21-activated kinase inhibitor, PF-3758309, in colon cancer models. Front Pharmacol. 2013 Mar 28;4:35. doi: 10.3389/fphar.2013.00035. eCollection 2013. PubMed PMID: 23543898; PubMed Central PMCID: PMC3610060.
8: Ong CC, Jubb AM, Jakubiak D, Zhou W, Rudolph J, Haverty PM, Kowanetz M, Yan Y, Tremayne J, Lisle R, Harris AL, Friedman LS, Belvin M, Middleton MR, Blackwood EM, Koeppen H, Hoeflich KP. P21-activated kinase 1 (PAK1) as a therapeutic target in BRAF wild-type melanoma. J Natl Cancer Inst. 2013 May 1;105(9):606-7. doi: 10.1093/jnci/djt054. Epub 2013 Mar 27. PubMed PMID: 23535073.
9: Bradshaw-Pierce EL, Pitts TM, Tan AC, McPhillips K, West M, Gustafson DL, Halsey C, Nguyen L, Lee NV, Kan JL, Murray BW, Eckhardt SG. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer. Front Pharmacol. 2013 Mar 22;4:22. doi: 10.3389/fphar.2013.00022. eCollection 2013. PubMed PMID: 23524533; PubMed Central PMCID: PMC3605511.
10: Chow HY, Jubb AM, Koch JN, Jaffer ZM, Stepanova D, Campbell DA, Duron SG, O'Farrell M, Cai KQ, Klein-Szanto AJ, Gutkind JS, Hoeflich KP, Chernoff J. p21-Activated kinase 1 is required for efficient tumor formation and progression in a Ras-mediated skin cancer model. Cancer Res. 2012 Nov 15;72(22):5966-75. doi: 10.1158/0008-5472.CAN-12-2246. Epub 2012 Sep 14. PubMed PMID: 22983922; PubMed Central PMCID: PMC3500416.
11: Maruta H. Effective neurofibromatosis therapeutics blocking the oncogenic kinase PAK1. Drug Discov Ther. 2011 Dec;5(6):266-78. PubMed PMID: 22466437.
12: Zhao ZS, Manser E. Do PAKs make good drug targets? F1000 Biol Rep. 2010 Sep 23;2:70. doi: 10.3410/B2-70. PubMed PMID: 21173843; PubMed Central PMCID: PMC2989626.
13: Murray BW, Guo C, Piraino J, Westwick JK, Zhang C, Lamerdin J, Dagostino E, Knighton D, Loi CM, Zager M, Kraynov E, Popoff I, Christensen JG, Martinez R, Kephart SE, Marakovits J, Karlicek S, Bergqvist S, Smeal T. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010 May 18;107(20):9446-51. doi: 10.1073/pnas.0911863107. Epub 2010 May 3. PubMed PMID: 20439741; PubMed Central PMCID: PMC2889050.

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